molecular formula C10H11BrFN B13329347 (S)-2-(2-Bromo-6-fluorophenyl)pyrrolidine

(S)-2-(2-Bromo-6-fluorophenyl)pyrrolidine

Cat. No.: B13329347
M. Wt: 244.10 g/mol
InChI Key: OBIFVJJAWAAFGV-VIFPVBQESA-N
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Description

(S)-2-(2-Bromo-6-fluorophenyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines It is characterized by the presence of a bromine atom and a fluorine atom attached to a phenyl ring, which is further connected to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2-Bromo-6-fluorophenyl)pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-6-fluoroaniline and (S)-pyrrolidine-2-carboxylic acid.

    Formation of Intermediate: The starting materials undergo a series of reactions, including halogenation and amination, to form an intermediate compound.

    Cyclization: The intermediate compound is then subjected to cyclization reactions under controlled conditions to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process typically includes:

    Batch or Continuous Processing: Depending on the scale of production, batch or continuous processing methods may be employed.

    Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2-Bromo-6-fluorophenyl)pyrrolidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.

    Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules.

Scientific Research Applications

(S)-2-(2-Bromo-6-fluorophenyl)pyrrolidine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and materials.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (S)-2-(2-Bromo-6-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(2-Bromo-6-fluorophenyl)pyrrolidine: The enantiomer of the compound with similar chemical properties but different biological activities.

    2-(2-Bromo-6-fluorophenyl)pyrrolidine: The racemic mixture containing both enantiomers.

    2-(2-Chloro-6-fluorophenyl)pyrrolidine: A similar compound with a chlorine atom instead of a bromine atom.

Uniqueness

(S)-2-(2-Bromo-6-fluorophenyl)pyrrolidine is unique due to its specific stereochemistry and the presence of both bromine and fluorine atoms on the phenyl ring

Properties

Molecular Formula

C10H11BrFN

Molecular Weight

244.10 g/mol

IUPAC Name

(2S)-2-(2-bromo-6-fluorophenyl)pyrrolidine

InChI

InChI=1S/C10H11BrFN/c11-7-3-1-4-8(12)10(7)9-5-2-6-13-9/h1,3-4,9,13H,2,5-6H2/t9-/m0/s1

InChI Key

OBIFVJJAWAAFGV-VIFPVBQESA-N

Isomeric SMILES

C1C[C@H](NC1)C2=C(C=CC=C2Br)F

Canonical SMILES

C1CC(NC1)C2=C(C=CC=C2Br)F

Origin of Product

United States

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